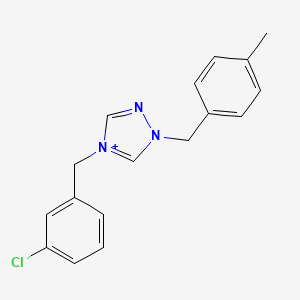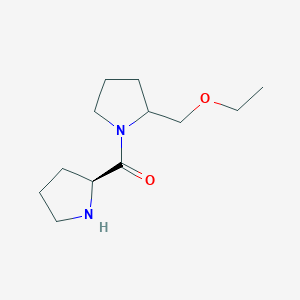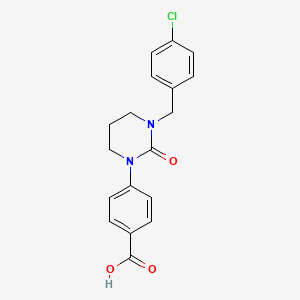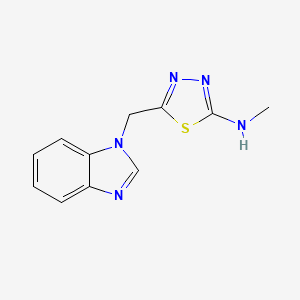
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzimidazole moiety linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of benzimidazole derivatives with thiadiazole precursors. One common method includes the condensation of 1H-benzimidazole-1-carboxaldehyde with N-methylthiosemicarbazide under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and thiadiazole rings can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole, which also exhibit antimicrobial and anticancer properties.
Thiadiazole derivatives: Such as acetazolamide and methazolamide, known for their diuretic and anticonvulsant activities.
Uniqueness
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its dual functionality, combining the properties of both benzimidazole and thiadiazole rings. This dual functionality enhances its potential for diverse applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H11N5S |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-12-11-15-14-10(17-11)6-16-7-13-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3,(H,12,15) |
InChI Key |
UVSCPTHWHDNIQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


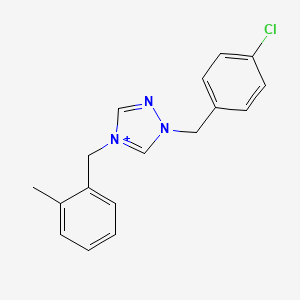
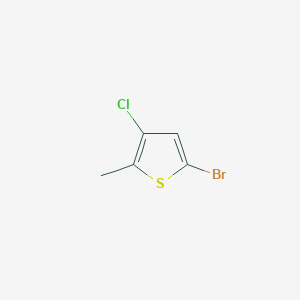
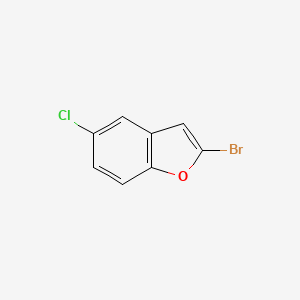

methanol](/img/structure/B13366824.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)




![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
